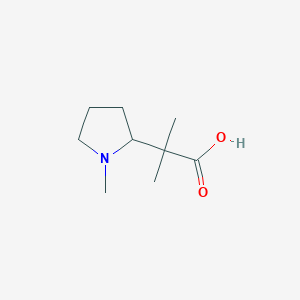

2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17657293

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO2 |

|---|---|

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 2-methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C9H17NO2/c1-9(2,8(11)12)7-5-4-6-10(7)3/h7H,4-6H2,1-3H3,(H,11,12) |

| Standard InChI Key | SBHOYILKCTVSGW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1CCCN1C)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propanoic acid core (C₃H₆O₂) substituted at the second carbon with both a methyl group and a 1-methylpyrrolidin-2-yl moiety. The pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom, is further functionalized by a methyl group at the nitrogen position. This substitution pattern introduces stereoelectronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Structural Attributes

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid |

| Key Functional Groups | Carboxylic acid, tertiary amine |

The carboxylic acid group (pKa ~2–3) dominates the compound’s acidity, while the tertiary amine (pKa ~9–10) contributes to its basicity under physiological conditions. This amphiphilic character enhances solubility in polar solvents and facilitates potential interactions with biological targets .

Synthesis and Industrial Production

Industrial Considerations

Continuous flow synthesis could optimize large-scale production by enhancing reaction efficiency and reducing waste. This method is particularly advantageous for thermally sensitive intermediates, ensuring consistent yields .

| Activity Type | Supporting Evidence |

|---|---|

| CNS Modulation | Structural similarity to sedative agents |

| Metabolic Enzyme Interaction | Carboxylic acid moiety’s role in substrate binding |

Toxicological Profile

Data on toxicity remain scarce, but related pyrrolidine derivatives exhibit dose-dependent hepatotoxicity and nephrotoxicity in preclinical models. Rigorous in vitro assays (e.g., hepatocyte viability studies) are recommended to evaluate safety .

Comparative Analysis with Analogous Compounds

Structural Analogues

Comparing 2-methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid to 2-(2-methylpyrrol-2-yl)propanoic acid (PubChem CID 19009230) reveals distinct physicochemical behaviors:

Table 3: Comparative Physicochemical Properties

| Property | Target Compound | PubChem CID 19009230 |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₂ | C₈H₁₁NO₂ |

| Solubility (LogP) | ~1.2 (estimated) | ~0.8 |

| Ionization States | Zwitterionic at pH 7 | Anionic at physiological pH |

The additional methyl group on the pyrrolidine nitrogen in the target compound enhances lipophilicity, potentially improving blood-brain barrier permeability .

Analytical Characterization

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve the methyl group environments and confirm pyrrolidine ring saturation .

-

High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular formula and fragments, critical for distinguishing stereoisomers .

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 210 nm) is suitable for purity assessment, leveraging methods validated for related propanoic acid derivatives .

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual functionality makes it a versatile intermediate in drug design, particularly for CNS-targeted therapies. For instance, β₃ adrenergic agonists derived from similar scaffolds demonstrate clinical efficacy in metabolic disorders .

Material Science

Amphiphilic properties enable potential use in surfactant formulations or polymer coatings, where balanced hydrophilicity and lipophilicity are critical .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume